1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity, Metabolic Stability, and hERG Liability
Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that the 1,3,4-oxadiazole isomer consistently exhibits one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart. Significant differences are also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole regioisomer [1]. These differences arise from intrinsically different charge distributions and dipole moments between the two regioisomeric forms [1]. The target compound, as a 1,3,4-oxadiazole, is predicted to benefit from this regioisomeric advantage relative to its 1,2,4-oxadiazole analog (e.g., 5-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid).
| Evidence Dimension | Lipophilicity (log D), metabolic stability, hERG inhibition, aqueous solubility |
|---|---|
| Target Compound Data | Predicted ~1 order of magnitude lower log D than 1,2,4-isomer; superior metabolic stability and lower hERG inhibition (class-level property) |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomers (matched molecular pairs); data from AstraZeneca compound collection |
| Quantified Difference | ~10-fold lower log D for 1,3,4- vs 1,2,4-oxadiazole in virtually all matched pairs; statistically significant differences in metabolic stability and hERG IC50 |
| Conditions | Matched molecular pair analysis in AstraZeneca corporate compound collection; log D measured at pH 7.4; hERG inhibition by patch-clamp electrophysiology |
Why This Matters
Lower log D predicts improved aqueous solubility and reduced non-specific binding, while superior metabolic stability and lower hERG liability directly lower the risk of development-stage attrition for projects using this scaffold.
- [1] J. Med. Chem. 2012, 55, 9, 4527-4538. Oxadiazoles in Medicinal Chemistry. Boström, J., et al. View Source
